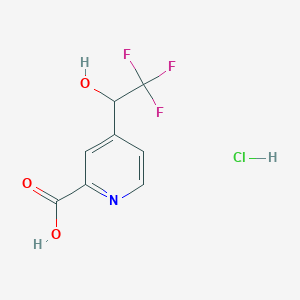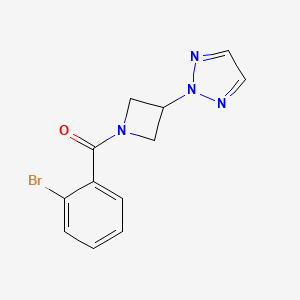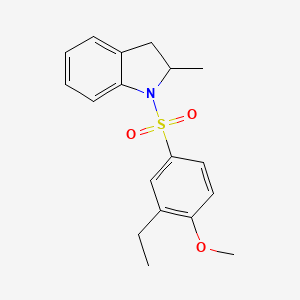
4-Phenoxyoxolan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxyoxolan-3-one is a chemical compound with the CAS Number: 2375260-80-1 . It has a molecular weight of 178.19 . The IUPAC name for this compound is 4-phenoxydihydrofuran-3 (2H)-one . The physical form of this compound is powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O3/c11-9-6-12-7-10 (9)13-8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This code provides a standard way to encode the molecular structure using text. The InChI key is QCRVUPDWRXKGQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.19 . It is stored at a temperature of -10 degrees . The physical form of this compound is powder .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Phenoxyoxolan-3-one and its derivatives play a crucial role in the synthesis and characterization of various compounds. For example, the synthesis of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones with phenoxy-methyl substituents was explored, demonstrating significant phytotoxicity against certain model plants, indicating potential as plant hormone inhibitors. This synthesis process highlighted the feasibility of utilizing this compound derivatives for herbicidal applications (Aibibuli et al., 2012).
Catalytic Reactions and Functionalization
The compound has been investigated for its potential in catalyzing specific chemical reactions. A study on the mechanism of reaction between 4-phenoxymethyl 1.3-dioxolan-2-one and amines suggested its utility in modifying epoxy resins, potentially enhancing material properties by introducing cyclic carbonate structures (Buergel & Fedtke, 1993). Another research explored the one-pot synthesis of biobased polyester thermosets using 1,3-Dioxolan-4-one (DOX) chemistry, highlighting the application of this compound derivatives in producing sustainable materials with high thermal resistance and mechanical strength (Gazzotti et al., 2018).
Environmental Applications
The environmental fate and impact of compounds structurally similar to this compound, such as phenoxy acid herbicides, have been examined, revealing insights into biodegradation potentials and ecotoxicity. One study focused on the biodegradation of 2,4-D in the presence of ferulic acid, a structurally similar plant secondary metabolite, showcasing the interplay between synthetic compounds and natural plant metabolites in environmental contexts (Mierzejewska et al., 2019).
Biochemical Research
On a biochemical level, this compound derivatives have been used to study enzyme catalysis and metabolic pathways. For instance, research into the hydroxylation of p-nitrophenol by rabbit cytochrome P-450 isozyme 3a provided valuable insights into the enzymatic processes involving similar compounds, shedding light on the metabolic pathways that could affect the bioavailability and toxicity of phenoxy compounds (Koop, 1986).
Safety and Hazards
The safety information for 4-Phenoxyoxolan-3-one includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is "Warning" .
Eigenschaften
IUPAC Name |
4-phenoxyoxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRVUPDWRXKGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)
![4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide](/img/structure/B2771371.png)


![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)

![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)
![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)